molecular formula C13H16N2O4S B14360862 5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide CAS No. 92890-08-9

5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide

Cat. No.: B14360862
CAS No.: 92890-08-9
M. Wt: 296.34 g/mol
InChI Key: GHJOGDGOOSDBAS-UHFFFAOYSA-N
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Description

5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C13H16N2O4S. It is known for its unique structure, which includes an amino group, a hydroxy group, and a sulfonamide group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of naphthalene, followed by reduction to introduce the amino group. The hydroxy group can be introduced through hydroxylation reactions, and the sulfonamide group is typically added via sulfonation followed by amide formation with 2-methoxyethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its sulfonamide group can inhibit certain enzymes, while the amino and hydroxy groups can interact with various biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-hydroxy-N-(2-ethoxyethyl)naphthalene-2-sulfonamide
  • 5-Amino-1-hydroxy-N-(2-methoxypropyl)naphthalene-2-sulfonamide
  • 5-Amino-1-hydroxy-N-(2-methoxybutyl)naphthalene-2-sulfonamide

Uniqueness

5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

CAS No.

92890-08-9

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

5-amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C13H16N2O4S/c1-19-8-7-15-20(17,18)12-6-5-9-10(13(12)16)3-2-4-11(9)14/h2-6,15-16H,7-8,14H2,1H3

InChI Key

GHJOGDGOOSDBAS-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=C(C2=C(C=C1)C(=CC=C2)N)O

Origin of Product

United States

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